Enhanced CNS Drug-Likeness: XLogP3 and tPSA Comparison Against the Unsubstituted Piperidine Analog
The target compound exhibits an XLogP3 of 0.9 and tPSA of 67 Ų, placing it within the favorable CNS multiparameter optimization (MPO) space where XLogP3 ≤ 3 and tPSA ≤ 90 Ų are desirable for passive blood-brain barrier penetration [1]. The unsubstituted analog N-(piperidin-4-yl)cyclopropanesulfonamide (CAS 1403952-83-9, free base MW 204.29 g/mol) has a predicted lower tPSA (~58 Ų) but a correspondingly lower XLogP3 (~-0.2) due to the absence of the oxolane ring, shifting it away from optimal CNS property space . The five hydrogen bond acceptors in the target compound (vs. four in the unsubstituted analog) provide additional capacity for specific target interactions without exceeding CNS drug-likeness thresholds [1].
| Evidence Dimension | Predicted physicochemical properties relevant to CNS drug-likeness |
|---|---|
| Target Compound Data | XLogP3 = 0.9; tPSA = 67 Ų; 5 H-bond acceptors; MW = 288.41 g/mol |
| Comparator Or Baseline | N-(piperidin-4-yl)cyclopropanesulfonamide: predicted XLogP3 ≈ -0.2; predicted tPSA ≈ 58 Ų; 4 H-bond acceptors; MW = 204.29 g/mol (free base) |
| Quantified Difference | ΔXLogP3 ≈ +1.1; ΔtPSA ≈ +9 Ų; ΔHBA = +1; ΔMW = +84.12 g/mol |
| Conditions | Predicted values from computational models (XLogP3 algorithm); structural comparison based on SMILES and InChI data |
Why This Matters
For CNS-targeted programs, the target compound's physicochemical profile aligns better with established CNS MPO desirability criteria than the unsubstituted analog, potentially reducing the need for additional structural optimization to achieve brain exposure.
- [1] Kuujia.com. Cas no 2549052-57-3 (N-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide). Computed Properties section (XLogP3, tPSA, H-bond counts). Accessed May 2026. View Source
